REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.[Br:9]Br>C(Cl)Cl>[NH2:1][C:2]1[C:7]([Br:9])=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
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NC1=NC=C(C=C1)Cl
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Name
|
|
Quantity
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160 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
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8 mL
|
Type
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reactant
|
Smiles
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BrBr
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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is added dropwise at 0° C
|
Type
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ADDITION
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Details
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After the addition
|
Type
|
WAIT
|
Details
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the mixture is left
|
Type
|
CUSTOM
|
Details
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to react at 25° C. for 2 h
|
Duration
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2 h
|
Type
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WASH
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Details
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The suspension is washed with 10% strength sodium hydroxide solution
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Type
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WASH
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Details
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the organic phase is washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The compound obtained
|
Type
|
CUSTOM
|
Details
|
is recrystallized in isopropanol
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=C(C=C1Br)Cl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |